2-(2-Chloropyridin-4-yl)propanoic acid
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Overview
Description
2-(2-Chloropyridin-4-yl)propanoic acid is an organic compound with the molecular formula C8H8ClNO2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloropyridin-4-yl)propanoic acid typically involves the chlorination of pyridine derivatives followed by a series of organic reactions to introduce the propanoic acid moiety. One common method involves the reaction of 2-chloropyridine with a suitable propanoic acid derivative under controlled conditions to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes followed by purification steps to ensure the compound’s purity and quality. The use of catalysts and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloropyridin-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chlorine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridine derivatives .
Scientific Research Applications
2-(2-Chloropyridin-4-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-Chloropyridin-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(Pyridin-2-yl)propanoic acid
- 3-(2-Chloropyridin-4-yl)propanoic acid
- 2-(4-Biphenyl)propanoic acid
Uniqueness
2-(2-Chloropyridin-4-yl)propanoic acid is unique due to the presence of the chlorine atom in the pyridine ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications .
Properties
Molecular Formula |
C8H8ClNO2 |
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Molecular Weight |
185.61 g/mol |
IUPAC Name |
2-(2-chloropyridin-4-yl)propanoic acid |
InChI |
InChI=1S/C8H8ClNO2/c1-5(8(11)12)6-2-3-10-7(9)4-6/h2-5H,1H3,(H,11,12) |
InChI Key |
YYKIQVRNHWPKRH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=NC=C1)Cl)C(=O)O |
Origin of Product |
United States |
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